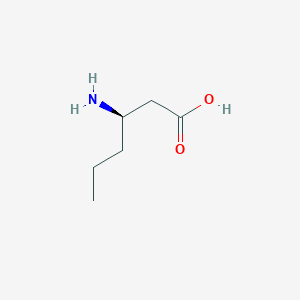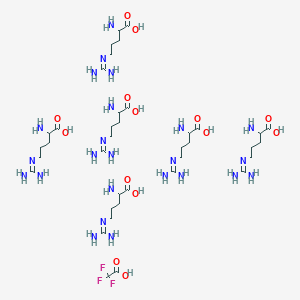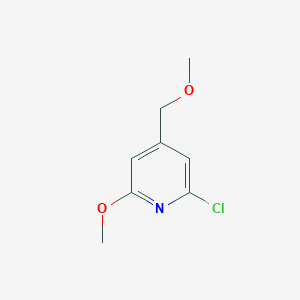
(3R)-3-Aminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Aminohexanoic acid: is a chiral amino acid with the molecular formula C6H13NO2 It is an enantiomer of 3-aminohexanoic acid, specifically the (3R) configuration, which indicates the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One of the most direct methods for synthesizing (3R)-3-Aminohexanoic acid is through the Strecker synthesis.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis or hydrolysis of nitriles, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired enantiomer is produced.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3R)-3-Aminohexanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding oxo acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: (3R)-3-Aminohexanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: This compound can be incorporated into peptides and proteins to study the effects of chiral amino acids on protein structure and function.
Medicine:
Drug Development: this compound is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Biocatalysis: It is used in biocatalytic processes to produce enantiomerically pure compounds, which are valuable in various industrial applications.
Mecanismo De Acción
The mechanism by which (3R)-3-Aminohexanoic acid exerts its effects depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
(3S)-3-Aminohexanoic acid: The enantiomer of (3R)-3-Aminohexanoic acid, differing in the spatial arrangement of atoms.
3-Aminopentanoic acid: A similar compound with one less carbon atom in the chain.
3-Aminobutanoic acid: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The (3R) configuration of this compound makes it unique compared to its (3S) enantiomer.
Chain Length: The six-carbon chain distinguishes it from shorter-chain amino acids like 3-aminopentanoic acid and 3-aminobutanoic acid.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(3R)-3-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
YIJFIIXHVSHQEN-RXMQYKEDSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)O)N |
SMILES canónico |
CCCC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)












